molecular formula C49H41NO21 B12422230 TF-DG-cThea

TF-DG-cThea

Cat. No.: B12422230
M. Wt: 979.8 g/mol
InChI Key: JZYZDIDOKIAVAL-GQXIOKJTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TF-DG-cThea involves the reaction of theaflavin-3,3’-digallate with N-ethyl-2-pyrrolidinone. The reaction typically occurs under controlled conditions to ensure the proper substitution of the pyrrolidinone group . The synthetic route includes:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves:

Chemical Reactions Analysis

Types of Reactions

TF-DG-cThea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Comparison with Similar Compounds

TF-DG-cThea is unique compared to other similar compounds due to its specific substitution with N-ethyl-2-pyrrolidinone. Similar compounds include:

This compound stands out due to its enhanced stability and unique biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C49H41NO21

Molecular Weight

979.8 g/mol

IUPAC Name

[(3R)-2-[8-[(3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,5-trihydroxy-6-oxobenzo[7]annulen-1-yl]-8-(1-ethyl-5-oxopyrrolidin-2-yl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C49H41NO21/c1-2-50-25(3-4-38(50)61)40-28(54)16-27(53)24-15-37(70-49(67)19-9-31(57)42(63)32(58)10-19)46(71-47(24)40)22-13-34(60)44(65)39-21(22)5-17(6-33(59)43(39)64)45-36(14-23-26(52)11-20(51)12-35(23)68-45)69-48(66)18-7-29(55)41(62)30(56)8-18/h5-13,16,25,36-37,45-46,51-58,60,62-63,65H,2-4,14-15H2,1H3,(H,59,64)/t25?,36-,37-,45?,46?/m1/s1

InChI Key

JZYZDIDOKIAVAL-GQXIOKJTSA-N

Isomeric SMILES

CCN1C(CCC1=O)C2=C(C=C(C3=C2OC([C@@H](C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C(C(=O)C=C(C=C56)C7[C@@H](CC8=C(C=C(C=C8O7)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O

Canonical SMILES

CCN1C(CCC1=O)C2=C(C=C(C3=C2OC(C(C3)OC(=O)C4=CC(=C(C(=C4)O)O)O)C5=CC(=C(C6=C(C(=O)C=C(C=C56)C7C(CC8=C(C=C(C=C8O7)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)O)O)O

Origin of Product

United States

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